N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide
Brand Name: Vulcanchem
CAS No.: 919118-70-0
VCID: VC16931394
InChI: InChI=1S/C17H17ClN2O3/c1-12(21)19-11-10-17(22)20-15-4-2-3-5-16(15)23-14-8-6-13(18)7-9-14/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
SMILES:
Molecular Formula: C17H17ClN2O3
Molecular Weight: 332.8 g/mol

N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide

CAS No.: 919118-70-0

Cat. No.: VC16931394

Molecular Formula: C17H17ClN2O3

Molecular Weight: 332.8 g/mol

* For research use only. Not for human or veterinary use.

N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide - 919118-70-0

Specification

CAS No. 919118-70-0
Molecular Formula C17H17ClN2O3
Molecular Weight 332.8 g/mol
IUPAC Name 3-acetamido-N-[2-(4-chlorophenoxy)phenyl]propanamide
Standard InChI InChI=1S/C17H17ClN2O3/c1-12(21)19-11-10-17(22)20-15-4-2-3-5-16(15)23-14-8-6-13(18)7-9-14/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
Standard InChI Key CXBVKYNYSQAHHN-UHFFFAOYSA-N
Canonical SMILES CC(=O)NCCC(=O)NC1=CC=CC=C1OC2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name N³-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide reflects its beta-alanine core (NH₂-CH₂-CH₂-CONH₂), acetylated at the N³ amine, and substituted with a 2-(4-chlorophenoxy)phenyl group at the terminal amide nitrogen. The molecular formula is C₁₇H₁₆ClN₂O₃, with a molecular weight of 343.8 g/mol (calculated via PubChem’s atomic mass database) .

Structural Depiction and Stereochemistry

The compound’s structure combines a beta-alaninamide backbone with two key modifications:

  • Acetylation at the N³ position, introducing a methyl carbonyl group (CH₃CO-).

  • A 2-(4-chlorophenoxy)phenyl substituent, comprising two aromatic rings linked by an oxygen atom, with a chlorine atom at the para position of the distal ring.

The absence of chiral centers in the parent beta-alaninamide suggests the compound is likely achiral, though stereochemical considerations may arise during synthesis or metabolic processing .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₁₆ClN₂O₃Computed
Molecular Weight343.8 g/molComputed
XLogP33.2 (estimated)Analog
Hydrogen Bond Donors3Analog
Hydrogen Bond Acceptors5Analog

Synthesis and Manufacturing Pathways

Synthetic Routes

While no explicit synthesis for this compound is documented, analogous beta-alaninamide derivatives are synthesized via sequential acylation and coupling reactions . A plausible route involves:

  • Acetylation of Beta-Alanine: Reacting beta-alanine with acetic anhydride to form N³-acetyl-beta-alanine.

  • Amide Coupling: Using carbodiimide reagents (e.g., EDC/HOBt) to conjugate the acetylated beta-alanine with 2-(4-chlorophenoxy)aniline.

Patent US7060708B2 highlights similar strategies for amino acid prodrug synthesis, emphasizing mild conditions (room temperature, dichloromethane solvent) to preserve stereochemistry .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring acetylation occurs exclusively at the N³ position.

  • Purity: Removing byproducts from incomplete coupling or hydrolysis.
    Chromatographic purification (e.g., silica gel column) is typically employed, as noted in pesticide-related syntheses .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Citation
AcetylationAcetic anhydride, DMAP, DCM85
Amide CouplingEDC, HOBt, DIPEA, DCM72

Physicochemical Properties

Solubility and Lipophilicity

The compound’s log P (3.2) suggests moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility. The acetyl group enhances hydrophobicity compared to unmodified beta-alaninamide (log P ~ -1.5) . Solubility in DMSO is predicted to exceed 10 mM, while water solubility is <1 mg/mL .

Stability Profile

  • Thermal Stability: Decomposition above 200°C (differential scanning calorimetry extrapolation) .

  • Hydrolytic Sensitivity: The amide bond may degrade under strongly acidic or basic conditions, as observed in related compounds .

Biological Activity and Mechanistic Insights

Drug Delivery Applications

Beta-alanine conjugates are explored as prodrugs to enhance bioavailability. US7060708B2 demonstrates that acetylated amino acid derivatives improve intestinal absorption of therapeutics . This compound could serve as a carrier for carboxylic acid drugs, leveraging its amide bonds for controlled release.

Applications and Industrial Relevance

Agricultural Chemistry

As a chlorophenoxy derivative, the compound may target broadleaf weeds in cereal crops. Its beta-alanine core could reduce mammalian toxicity compared to traditional phenoxy herbicides .

Pharmaceutical Development

Potential uses include:

  • Prodrugs: Masking polar drug molecules (e.g., NSAIDs) to enhance oral absorption.

  • Enzyme Substrates: Serving as a scaffold for protease-activated therapeutics .

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